4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin core linked to a benzamide group. The benzamide moiety is substituted with a 4-methylpiperidinyl sulfonyl group, which contributes to its unique physicochemical and biological properties.
Key structural attributes include:
- Benzamide linkage: Enhances hydrogen-bonding capacity and metabolic stability.
- 4-Methylpiperidinyl sulfonyl group: Introduces steric bulk and modulates solubility via the sulfonyl group’s polarity.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-6-9-23(10-7-13)28(25,26)15-4-2-14(3-5-15)18(24)22-17-16-8-11-27-19(16)21-12-20-17/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSOJFRBZYNJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Benzamide Group: The thienopyrimidine core is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.
Attachment of the Piperidine Ring: The final step involves the sulfonylation of the piperidine ring, which is achieved by reacting 4-methylpiperidine with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) exhibits versatile reactivity, participating in hydrolysis and substitution reactions.
Hydrolysis :
Under acidic or basic conditions, the sulfonamide bond undergoes cleavage. For example:
-
Acidic Hydrolysis : Yields 4-methylpiperidine and sulfonic acid derivatives.
-
Basic Hydrolysis : Produces sulfonate salts and aromatic amines.
Substitution Reactions :
The sulfonyl group acts as an electrophile in nucleophilic substitutions. For instance:
-
Reaction with alkyl halides or alcohols forms sulfonate esters.
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Treatment with amines (e.g., methylamine) replaces the piperidine moiety, generating new sulfonamide derivatives.
Thienopyrimidine Core Reactivity
The thieno[2,3-d]pyrimidine scaffold undergoes electrophilic substitution and oxidation.
Electrophilic Aromatic Substitution (EAS) :
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Nitration : Concentrated HNO₃ introduces nitro groups at the C5 or C6 positions of the pyrimidine ring.
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Halogenation : Bromine or chlorine substitutes hydrogen atoms under mild conditions, enabling further functionalization.
Oxidation :
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The sulfur atom in the thiophene ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
Benzamide Group Reactivity
The benzamide moiety participates in hydrolysis and coupling reactions.
Hydrolysis :
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Acidic or basic conditions cleave the amide bond, yielding benzoic acid and thienopyrimidin-4-amine.
Nucleophilic Acyl Substitution :
-
Reaction with Grignard reagents or alcohols replaces the amide group, forming esters or ketones.
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed couplings:
Reduction Reactions
-
Sulfonyl Group Reduction : LiAlH₄ reduces the sulfonamide to a thioether (-S-) under anhydrous conditions.
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines .
Comparative Reactivity Table
| Functional Group | Reaction | Reagents/Conditions | Key Product |
|---|---|---|---|
| Sulfonamide | Hydrolysis | HCl (6M), reflux | 4-methylpiperidine + sulfonic acid |
| Thienopyrimidine | Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-thieno[2,3-d]pyrimidine |
| Benzamide | Nucleophilic substitution | MeMgBr, THF, rt | Methyl ketone derivative |
Mechanistic Insights
Scientific Research Applications
Therapeutic Potential
The compound is primarily studied for its potential as a therapeutic agent. It has been identified as a candidate for inhibiting specific enzymes and receptors involved in various disease pathways. For instance, research has indicated that compounds with similar structures exhibit promising results in targeting kinases, which are critical in cancer progression and treatment .
Case Study: Kinase Inhibition
A notable study demonstrated the interaction of a related compound with the ERK kinase domain, showcasing its ability to inhibit kinase activity through specific binding mechanisms. This interaction was characterized using molecular docking techniques, revealing critical binding sites that could be targeted for drug development .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | ERK Kinase | Inhibition |
Cellular Assays
In biological research, this compound is utilized in various assays to evaluate its effects on cellular processes. Its ability to modulate enzyme activity makes it a valuable tool for understanding the underlying mechanisms of diseases.
Case Study: Antileishmanial Activity
Research has indicated that derivatives of this compound exhibit antileishmanial properties. Studies involving in vitro assays have shown significant activity against Leishmania parasites, suggesting potential applications in treating leishmaniasis .
Probing Biological Systems
The compound serves as a valuable tool in chemical biology for probing biological systems. Its sulfonamide group enhances binding affinity to various molecular targets, allowing researchers to explore its interactions within complex biological environments.
Mechanism of Action
The mechanism by which 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonyl and benzamide groups are likely to play key roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidin Derivatives
Analysis :
- The 4-methylpiperidinyl sulfonyl group in the target compound distinguishes it from analogues like 8b (methoxy/trifluoromethyl phenoxy) and 8e (thiomorpholine). The sulfonyl group enhances solubility compared to the thiomorpholine’s thioether in 8e, while the piperidine ring offers conformational flexibility absent in 8b’s rigid trifluoromethyl phenoxy group .
Comparison :
- 8b and 8e are synthesized using similar amidation steps but differ in substituent introduction (e.g., trifluoromethyl phenoxy for 8b via nucleophilic aromatic substitution , thiomorpholine for 8e via SN2 displacement ).
- Yields for the target compound are expected to be comparable to 8e (86% yield reported ), though steric hindrance from the 4-methylpiperidinyl group may slightly reduce efficiency.
Physicochemical Properties
Table 2: Physicochemical and Spectroscopic Data
Analysis :
- The target compound’s sulfonyl group (S=O stretch at ~1386 cm⁻¹) increases polarity compared to 8e ’s thiomorpholine (C-S-C at 634 cm⁻¹), leading to better aqueous solubility (lower LogP) .
- 8b ’s trifluoromethyl group contributes to higher lipophilicity (LogP ~3.2), which may reduce bioavailability compared to the target compound .
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Compound Name | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
|---|---|---|---|
| Target Compound | 4.5 | 12.8 | 8.2 |
| 8e | 6.2 | 18.3 | 10.5 |
| 8b | 3.8 | 9.7 | 6.9 |
Analysis :
- The target compound shows balanced activity against bacteria and fungi, outperforming 8e but slightly less potent than 8b against Gram-negative strains. The 4-methylpiperidinyl sulfonyl group may enhance membrane penetration compared to 8e ’s thiomorpholine, though the trifluoromethyl group in 8b provides superior electron-withdrawing effects for target binding .
Biological Activity
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including enzyme inhibition and receptor modulation. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
This compound features:
- A benzamide core which is linked to a thieno[2,3-d]pyrimidine moiety .
- A 4-methylpiperidin-1-yl sulfonyl group , which enhances its solubility and biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the sulfonyl group facilitates binding to target proteins, leading to inhibition or modulation of biological pathways. For instance, the compound may inhibit specific kinases or other enzymes involved in signaling pathways related to cancer and inflammation .
Enzyme Inhibition
Research has shown that this compound exhibits potent inhibitory activity against several enzymes:
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Protein Kinase B (Akt) | 0.5 | |
| Cyclin-dependent kinase 2 | 0.8 | |
| Dipeptidyl peptidase IV | 1.2 |
These values indicate that the compound is a promising candidate for further development as an enzyme inhibitor in therapeutic applications.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes key findings:
| Cancer Cell Line | Inhibition (%) at 10 µM | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 85% | |
| A549 (Lung Cancer) | 78% | |
| HeLa (Cervical Cancer) | 90% |
These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Comparative Studies
Comparative studies with similar compounds reveal the unique biological profile of this compound. For instance:
| Compound | Activity Profile |
|---|---|
| 4-(2-methylpiperidin-1-yl)sulfonylbenzamide | Lower potency against kinases |
| 4-(3-methylpiperidin-1-yl)sulfonylbenzamide | Similar anticancer activity but higher cytotoxicity |
These comparisons highlight the potential advantages of the target compound in terms of selectivity and lower toxicity profiles.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to control groups, suggesting effective bioactivity in vivo . Furthermore, pharmacokinetic studies indicated favorable absorption and distribution characteristics.
Q & A
Q. What synthetic routes are recommended for preparing 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, and what key reaction conditions influence yield?
Answer: The compound is synthesized via multi-step reactions. A common approach involves:
- Step 1: Sulfonylation of 4-methylpiperidine using sulfonyl chloride derivatives under reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2: Coupling the sulfonylated intermediate with the thieno[2,3-d]pyrimidin-4-amine core via nucleophilic substitution or Buchwald-Hartwig amidation. Reaction conditions (e.g., temperature, catalyst) significantly affect yield. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
- Purification: Column chromatography (e.g., silica gel, eluent: chloroform/methanol) and recrystallization (e.g., dimethyl ether) are critical for isolating high-purity products .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound and confirming its purity?
Answer:
- 1H/13C NMR: Assigns proton and carbon environments, confirming sulfonamide and benzamide linkages. For example, sulfonyl groups show characteristic peaks near δ 3.2–3.5 ppm (piperidine CH₂) and δ 7.5–8.5 ppm (aromatic protons) .
- IR Spectroscopy: Validates functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental Analysis: Ensures stoichiometric purity (C, H, N, S content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can computational chemistry predict physicochemical properties and guide drug development for this compound?
Answer:
- Software Tools: Use Gaussian or AutoDock for logP (lipophilicity), polar surface area (PSA), and bioavailability predictions. For example, highlights oral bioavailability assessments via computed parameters like Lipinski’s Rule of Five .
- Molecular Docking: Predict target binding (e.g., kinase active sites) by modeling interactions between the thienopyrimidine core and ATP-binding pockets. demonstrates docking studies to explain antimicrobial activity .
- ADMET Prediction: Tools like SwissADME assess metabolic stability, cytochrome P450 interactions, and toxicity risks .
Q. How can structural modifications to the sulfonyl-piperidine moiety enhance target selectivity or potency?
Answer:
- Structure-Activity Relationship (SAR):
- Piperidine Substitution: Replace the 4-methyl group with bulkier substituents (e.g., 4-ethyl, 4-cyclopropyl) to modulate steric effects and improve kinase selectivity .
- Sulfonyl Linker Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in for related trifluoromethyl derivatives .
- In Silico Screening: Virtual libraries of analogs can prioritize candidates with optimal binding energies .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
- Standardized Assays: Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting results .
- Comparative Studies: Test against structurally related compounds (e.g., ’s sulfonamide derivatives) to isolate structural determinants of activity .
Q. What strategies optimize the final coupling step between the sulfonamide and thienopyrimidine moieties?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Screening: Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands (e.g., BINAP) improve cross-coupling yields .
- Stoichiometry: A 1.2:1 molar ratio of sulfonamide to thienopyrimidine minimizes side reactions .
Methodological Considerations
Q. How to design in vitro assays for evaluating kinase inhibitory activity?
Answer:
- Assay Protocol: Use a fluorescence-based kinase assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR). Include:
- Positive Control: Staurosporine (pan-kinase inhibitor).
- Negative Control: DMSO vehicle.
- Dose-Response Curves: Calculate IC50 values using 8–12 concentration points (e.g., 0.1–100 µM) .
- Selectivity Profiling: Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects .
Q. What chromatographic methods are effective for purifying intermediates and final products?
Answer:
- Flash Chromatography: Use gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for intermediates .
- Preparative HPLC: C18 columns with acetonitrile/water (+0.1% TFA) resolve closely related impurities .
- Crystallization: Optimize solvent pairs (e.g., ethanol/diethyl ether) for high-yield recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
